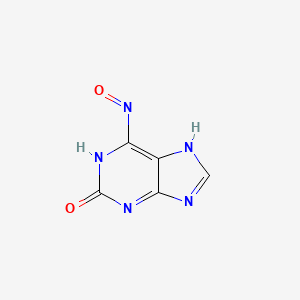
N-Hydroxyisoquanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxyisoquanine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is part of the broader class of isoquinoline derivatives, which are known for their diverse biological activities and roles in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyisoquanine typically involves the hydroxylation of isoquinoline derivatives. One common method includes the use of flavin-dependent monooxygenases, which catalyze the hydroxylation of nitrogen-containing heterocycles . The reaction conditions often require the presence of molecular oxygen and a suitable cofactor, such as flavin adenine dinucleotide (FAD).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydroxylation using metal-based catalysts. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyisoquanine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitrosoisoquinoline, nitroisoquinoline, and various substituted isoquinoline derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
N-Hydroxyisoquanine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms, particularly those involving hydroxylation reactions.
Medicine: Its derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of N-Hydroxyisoquanine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group on the nitrogen atom plays a crucial role in its reactivity and binding affinity. For instance, in biological systems, it can inhibit certain enzymes by forming stable complexes with their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyquinoline: Similar in structure but differs in the position of the hydroxyl group.
N-Hydroxyisoquinoline: Another closely related compound with slight variations in the ring structure.
Quinazolinone Derivatives: These compounds share a similar nitrogen-containing heterocyclic core but have different functional groups and biological activities
Uniqueness
N-Hydroxyisoquanine is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
7269-59-2 |
|---|---|
Molecular Formula |
C5H3N5O2 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
6-nitroso-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3N5O2/c11-5-8-3-2(6-1-7-3)4(9-5)10-12/h1H,(H2,6,7,8,9,11) |
InChI Key |
HPYMZEWGNUSZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=O)NC(=C2N1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


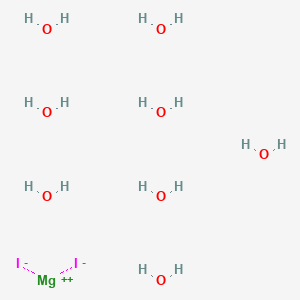
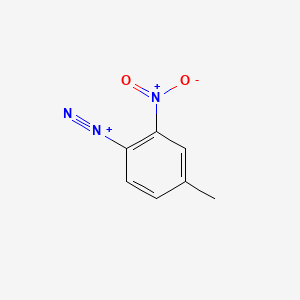
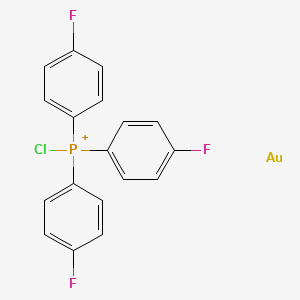

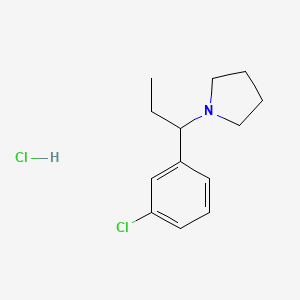
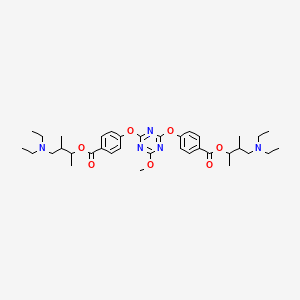
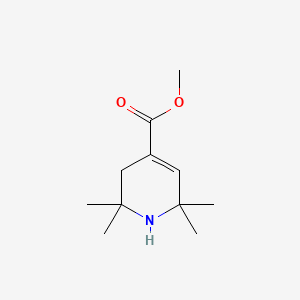
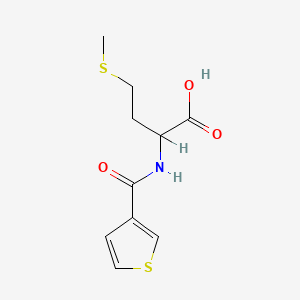
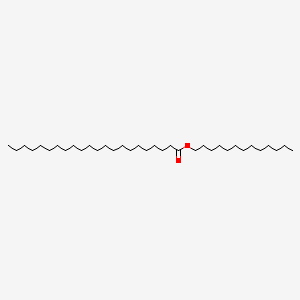

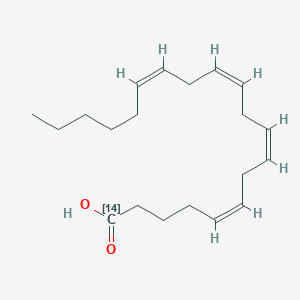
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
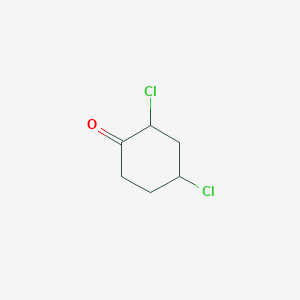
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
